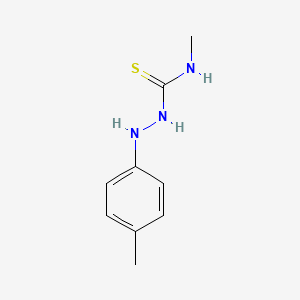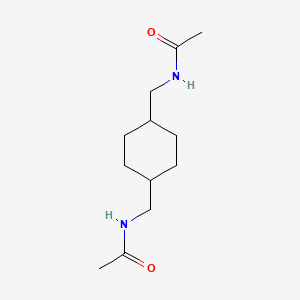
cis-1,4-Bis(acetamidomethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide is an organic compound with a complex structure It is characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide typically involves the reaction of acetamide with a cyclohexyl derivative. One common method involves the use of N-(hydroxymethyl)acetamide, which is prepared by reacting acetamide with formaldehyde in the presence of potassium carbonate . This intermediate is then reacted with a cyclohexyl derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.
Acetamide, N-[[(1S,2S)-2-(acetyloxy)cyclohexyl]methyl]-: This compound has a similar cyclohexyl structure and is used in various chemical applications.
Uniqueness
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
70924-83-3 |
|---|---|
Fórmula molecular |
C12H22N2O2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C12H22N2O2/c1-9(15)13-7-11-3-5-12(6-4-11)8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
GUHHUMFYAACNTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CCC(CC1)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



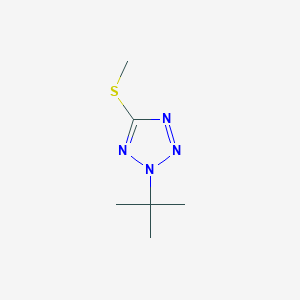
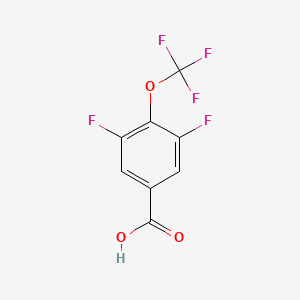

![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
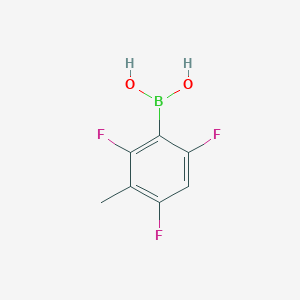
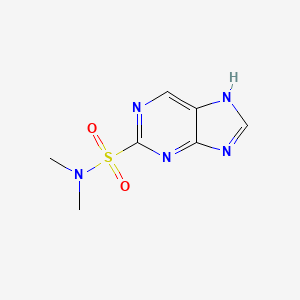
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
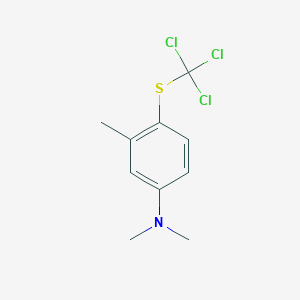

![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
